![molecular formula C22H24N2O6 B14004249 1-[(Benzyloxy)carbonyl]prolyltyrosine CAS No. 19669-37-5](/img/structure/B14004249.png)
1-[(Benzyloxy)carbonyl]prolyltyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid is a complex organic compound that features a hydroxyphenyl group, a pyrrolidine ring, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Synthesis of the pyrrolidine ring: This step might involve cyclization reactions starting from appropriate amine precursors.
Coupling reactions: The hydroxyphenyl and pyrrolidine components are then coupled using peptide bond formation techniques, often involving carbodiimide reagents.
Final modifications: Protecting groups are removed, and the final propanoic acid moiety is introduced.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Quinones.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme interactions.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved could include signal transduction cascades or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-hydroxyphenyl)propanoic acid: Lacks the pyrrolidine and phenylmethoxycarbonyl groups.
2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid: Lacks the hydroxyphenyl group.
Uniqueness
The unique combination of the hydroxyphenyl group, pyrrolidine ring, and propanoic acid moiety in 3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid provides distinct chemical properties and potential biological activities that are not found in simpler analogs.
Eigenschaften
CAS-Nummer |
19669-37-5 |
|---|---|
Molekularformel |
C22H24N2O6 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C22H24N2O6/c25-17-10-8-15(9-11-17)13-18(21(27)28)23-20(26)19-7-4-12-24(19)22(29)30-14-16-5-2-1-3-6-16/h1-3,5-6,8-11,18-19,25H,4,7,12-14H2,(H,23,26)(H,27,28) |
InChI-Schlüssel |
QQCLTISFJWQWFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Phenoxymethyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14004174.png)
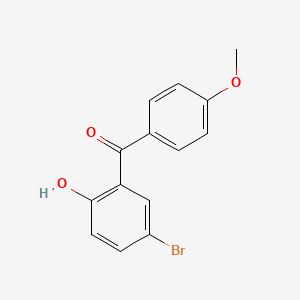
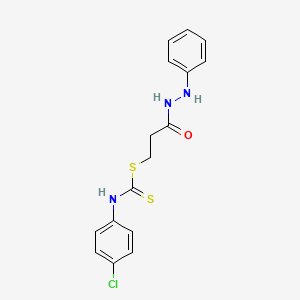
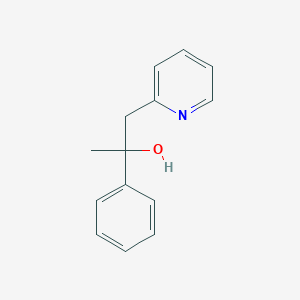
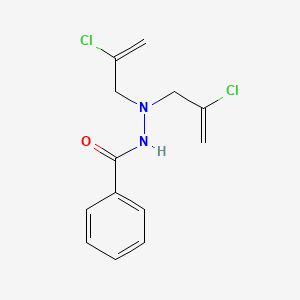
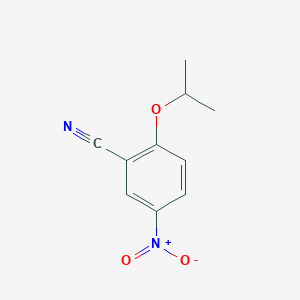
![1-(6-Methoxynaphthalen-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14004202.png)
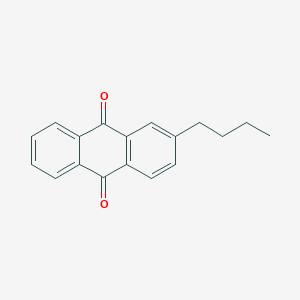
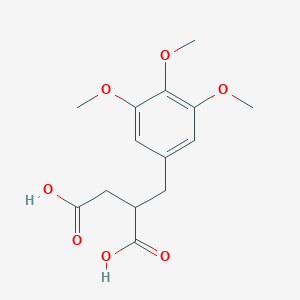
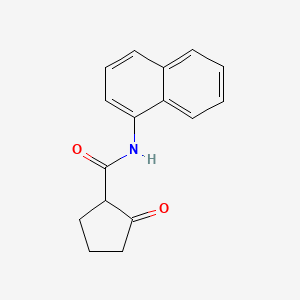
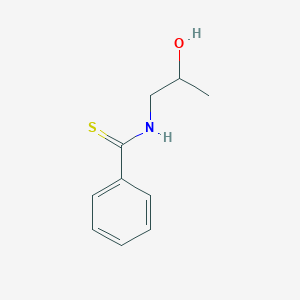


![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
